molecular formula C12H10FN3O4 B581058 Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate CAS No. 1256633-41-6

Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate

Cat. No. B581058
M. Wt: 279.227
InChI Key: QZAVUQIQAFBBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate is a chemical compound with the CAS Number: 1256633-41-6 . It has a molecular weight of 279.23 and its molecular formula is C12H10FN3O4 . It is a white to yellow solid and is not intended for human or veterinary use, but for research purposes only.


Molecular Structure Analysis

The InChI code for Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate is 1S/C12H10FN3O4/c1-2-20-12(17)8-6-11(15-5-3-4-14-15)9(13)7-10(8)16(18)19/h3-7H,2H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate is a white to yellow solid . It has a molecular weight of 279.23 and its molecular formula is C12H10FN3O4 . It should be stored at +4C .

Scientific Research Applications

Molecular Structure and Supramolecular Chemistry

Research on substituted pyrazolylbenzoates, including derivatives similar to Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate, has contributed to understanding hydrogen-bonded supramolecular structures. Studies have shown how these molecules can link through hydrogen bonds into chains, sheets, and three-dimensional frameworks, showcasing the compound's potential in designing new molecular architectures with specific chemical and physical properties (Portilla et al., 2007).

Photopolymerization and Coating Applications

Ester derivatives of Ethyl α-hydroxymethylacrylate, including structures analogous to Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate, have been synthesized and found to display rapid photopolymerization. This characteristic makes them suitable for applications in rapid photocure coatings, thin films, and other material science applications. Their use expands the range of candidates for efficient photocuring processes, especially due to their linear rather than highly crosslinked polymer structures (Avci et al., 1996).

Herbicide Development

The chemical structure of Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate shares similarities with compounds that have been identified for their herbicidal properties. Specifically, the shift from nitro to trifluoromethyl substitution has produced novel classes of herbicides. These compounds show substantial pre-emergent activity against narrow-leaf weed species, indicating the potential use of Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate derivatives in agricultural chemistry (Clark, 1996).

Antimicrobial and Antifungal Applications

The synthesis of pyrazolyl and 2H-chromene-based substituted anilines from compounds structurally related to Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate has shown significant antibacterial and antifungal activity. This highlights the compound's potential as a precursor in developing new antimicrobial agents for medical and biotechnological applications (Banoji et al., 2022).

Material Science and Corrosion Inhibition

Derivatives of Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate have been explored for their potential as corrosion inhibitors for metals, indicating their significance in industrial applications. These studies suggest that the compound and its derivatives could be effective in protecting metals from corrosion, thus extending the life of metal-based structures and components in various industrial settings (Dohare et al., 2017).

properties

IUPAC Name

ethyl 4-fluoro-2-nitro-5-pyrazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O4/c1-2-20-12(17)8-6-11(15-5-3-4-14-15)9(13)7-10(8)16(18)19/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAVUQIQAFBBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate

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